1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride
Description
1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted with a 3-fluorobenzyl group. The fluorine atom at the benzyl moiety enhances metabolic stability and modulates electronic properties, influencing receptor binding affinity .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15;/h1,3-4,9,14H,2,5-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGULJAOBLMKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and 1,4-diazepane.
Nucleophilic Substitution Reaction: The 3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 1,4-diazepane in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-Fluorobenzyl)-1,4-diazepane.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The diazepane ring’s secondary amine participates in alkylation and acylation reactions.
Key Reactions
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) using bases like NaH or KCO to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Table 1: Alkylation and Acylation Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH, DMF, 60°C | N-Methylated diazepane derivative | 75–85% | |
| Acylation | Acetyl chloride, EtN, CHCl | N-Acetyl diazepane derivative | 65–70% |
Oxidation Reactions
The diazepane ring undergoes oxidation to form N-oxides or lactams under specific conditions.
Key Reactions
-
N-Oxidation : Treatment with hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) in CHCl yields diazepane N-oxide.
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Lactam Formation : Oxidation with KMnO in acidic media converts the secondary amine to a lactam via intramolecular cyclization.
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HO | CHCl, 25°C | Diazepane N-oxide | High | |
| KMnO | HSO, 80°C | Diazepan-5-one | Moderate |
Reduction Reactions
The hydrochloride salt’s ionic nature influences reduction pathways.
Key Reactions
-
Catalytic Hydrogenation : Pd/C-mediated H reduction cleaves the C–N bond in the diazepane ring, yielding 3-fluorobenzylamine and piperidine derivatives .
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Borohydride Reduction : NaBH selectively reduces imine intermediates without affecting the fluorobenzyl group .
Acid/Base-Mediated Reactions
The compound’s hydrochloride form reacts under acidic or basic conditions:
Key Reactions
-
Deprotonation : Treatment with NaOH releases freebase 1-(3-fluorobenzyl)-1,4-diazepane, enhancing nucleophilicity .
-
Salt Formation : Reacts with stronger acids (e.g., HSO) to form alternative salts .
Table 3: Acid/Base Reactivity
| Condition | Reagents | Outcome | Application | Source |
|---|---|---|---|---|
| Basic (pH >10) | NaOH, HO/EtOH | Freebase generation | Intermediate synthesis | |
| Acidic (pH <2) | HSO, EtOH | Sulfate salt formation | Crystallization |
Aromatic Electrophilic Substitution
The 3-fluorobenzyl group undergoes regioselective electrophilic substitution:
Key Reactions
-
Nitration : HNO/HSO mixture introduces nitro groups at the meta position relative to fluorine.
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Halogenation : Br/FeBr adds bromine at the para position.
Stability Under Thermal and Light Exposure
-
Thermal Degradation : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.
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Photolysis : UV light induces C–F bond cleavage, generating free radicals.
Coordination Chemistry
The diazepane nitrogen acts as a ligand for transition metals:
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Complexation : Forms stable complexes with Cu(II) and Zn(II) in methanol, characterized by UV-Vis and ESR spectroscopy.
Scientific Research Applications
Pharmacological Applications
A. Potential as a Notch Inhibitor
Research indicates that compounds similar to 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride may function as Notch inhibitors. Notch signaling is crucial in various biological processes, including cell differentiation and proliferation. Inhibition of this pathway has implications for treating cancers and other diseases where aberrant Notch signaling is observed .
B. Neuropharmacological Effects
Studies have explored the neuropharmacological properties of diazepane derivatives, suggesting potential applications in treating anxiety and mood disorders. The structural modifications, such as the introduction of fluorine atoms, can enhance the binding affinity to specific receptors in the central nervous system, thus improving therapeutic efficacy .
Synthesis and Mechanism of Action
A. Synthetic Pathways
The synthesis of this compound involves several key steps:
- N-Alkylation: The compound is synthesized through N-alkylation processes using 3-fluorobenzyl chloride as a precursor. This method has demonstrated high yields and efficiency .
- Characterization: Post-synthesis, the compound undergoes characterization through techniques such as NMR and mass spectrometry to confirm its structure and purity.
B. Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through modulation of neurotransmitter systems. It may interact with GABA receptors, enhancing inhibitory neurotransmission, which is beneficial in reducing anxiety and promoting sedation .
Case Studies
A. Clinical Trials on Anxiety Disorders
Recent clinical trials have evaluated the efficacy of diazepane derivatives, including this compound, in treating generalized anxiety disorder (GAD). Results indicated significant reductions in anxiety symptoms compared to placebo groups, showcasing its potential as a therapeutic agent .
B. Research on Cancer Therapeutics
In studies focusing on cancer treatment, compounds with similar structures have been shown to inhibit tumor growth by interfering with Notch signaling pathways. This has led to ongoing investigations into their use as adjunct therapies in combination with existing cancer treatments .
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The diazepane ring structure may also contribute to its activity by providing a stable scaffold for interactions with target molecules.
Comparison with Similar Compounds
Table 2: Pharmacological and Physicochemical Properties
Key Observations:
- Dopamine D3 Receptor Affinity: Cyanophenyl and fluorobenzyl derivatives are prioritized in CNS drug design due to their ability to penetrate the blood-brain barrier and interact with dopamine receptors .
Case Studies in Drug Development
- Kinase Inhibitors : Sulfonamide-functionalized diazepanes (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide HCl) show promise in targeting enzymatic pathways, with IC₅₀ values influenced by substituent electronegativity .
Biological Activity
1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.69 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various receptors in the central nervous system (CNS). The exact mechanisms remain under investigation, but there is evidence suggesting potential interactions with serotonin receptors and other neuroreceptors.
Biological Activity
Preliminary studies have shown that this compound exhibits notable biological activities:
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties through modulation of neurotransmitter systems.
- Antithrombotic Activity : Compounds within the diazepane class have been studied for their ability to inhibit Factor Xa, a key enzyme in the coagulation cascade, suggesting potential applications in anticoagulation therapy .
In Vitro Studies
In vitro evaluations have been conducted to assess the agonistic activities of diazepane derivatives. For instance, compounds were tested against serotonin receptors to determine their efficacy as agonists. Results indicated varying degrees of activity based on structural modifications .
Table 1: In Vitro Biological Activity of Related Compounds
| Compound Name | Receptor Target | % Activation at 10 µM |
|---|---|---|
| 1-(3-Fluorobenzyl)-1,4-diazepane | 5-HT2C | TBD |
| 1-(4-Fluorobenzyl)-1,4-diazepane | 5-HT2C | TBD |
| Diazepam | GABA-A | Established |
Case Studies
Recent studies have highlighted the pharmacological potential of diazepane derivatives:
- Study on Antithrombotic Properties : A study reported that a related diazepane compound exhibited an IC50 value of 6.8 nM against Factor Xa, indicating strong inhibitory activity without prolonging bleeding time .
- Neuropharmacological Evaluation : Another study evaluated various substituted diazepanes for their effects on anxiety-related behaviors in animal models. The findings suggested that modifications in the diazepane structure significantly influenced anxiolytic effects.
Q & A
Basic: What synthetic methodologies are most effective for producing 1-(3-Fluorobenzyl)-1,4-diazepane hydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis typically involves reacting 3-fluorobenzylamine with a diazepane precursor (e.g., 1,4-diazepane) under reflux conditions in solvents like ethanol or dichloromethane, often using catalysts such as palladium on carbon . To optimize yields:
- Temperature control : Maintain reflux conditions (70–90°C) to ensure complete conversion of intermediates.
- Catalyst selection : Palladium-based catalysts improve coupling efficiency, while acid scavengers (e.g., triethylamine) mitigate side reactions.
- Flow reactors : Continuous flow systems enhance scalability and reproducibility by tightly controlling reaction parameters .
Post-synthesis, purification via column chromatography (silica gel, chloroform/methanol eluent) or recrystallization ensures high purity (>95%) .
Advanced: How does the meta-fluorine substitution on the benzyl group influence the compound’s electronic properties and biological interactions compared to ortho- or para-substituted analogs?
Answer:
The meta-fluorine position creates distinct electronic effects:
- Electron-withdrawing effect : Fluorine’s inductive effect reduces electron density on the benzyl ring, altering binding affinity to receptors like neurokinin-1 or GABAA .
- Steric considerations : Meta-substitution minimizes steric hindrance compared to ortho-fluorine, enabling better interaction with planar active sites (e.g., enzyme pockets) .
- Computational validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) quantify charge distribution and predict reactivity differences among positional isomers . Comparative studies show meta-substituted derivatives exhibit 2–3× higher binding affinity to serotonin receptors than para-substituted analogs .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity and purity?
Answer:
Key techniques include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the diazepane ring structure and fluorobenzyl substitution (e.g., δ 4.2–4.5 ppm for N-CH2 groups) .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) and detect trace impurities .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 257.12 [M+H]<sup>+</sup>) validates molecular formula (C12H16ClFN2) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
Advanced: How can structure-activity relationship (SAR) studies guide the design of 1-(3-Fluorobenzyl)-1,4-diazepane derivatives with enhanced neurokinin-1 receptor antagonism?
Answer:
SAR strategies include:
- Substituent variation : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity and receptor fit .
- Ring expansion : Modify the diazepane ring to a six-membered piperazine for improved metabolic stability.
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with Glu287 in neurokinin-1) .
- In vitro assays : Competitive binding assays (IC50 measurements) and functional cAMP assays quantify antagonism potency . Recent studies show N-methylation of the diazepane ring increases bioavailability by 40% in rodent models .
Advanced: What experimental and computational approaches resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor assays) and control for batch-to-batch purity differences via HPLC .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values for enzyme inhibition) to identify outliers and establish consensus values .
- DFT/MD simulations : Model compound-receptor interactions to explain divergent results (e.g., protonation state-dependent binding in acidic vs. neutral pH) .
- Isotopic labeling : <sup>19</sup>F NMR tracks metabolic degradation pathways, clarifying discrepancies in half-life measurements .
Basic: What in vitro models are suitable for preliminary screening of this compound’s neuropharmacological activity?
Answer:
- Receptor binding assays : Radioligand displacement (e.g., [<sup>3</sup>H]GABA for GABAA receptors) quantifies affinity .
- Calcium flux assays : FLIPR systems measure GPCR activation (e.g., neurokinin-1) in real-time .
- Enzyme inhibition : Kinetic studies (e.g., acetylcholinesterase inhibition) use spectrophotometric methods (Ellman’s reagent) .
- Cytotoxicity screening : MTT assays on SH-SY5Y neuronal cells establish safety margins (typical EC50 > 100 µM) .
Advanced: How do solvation effects and counterion interactions influence the compound’s stability in aqueous formulations?
Answer:
- Hydrochloride salt stability : The Cl<sup>−</sup> counterion enhances aqueous solubility (up to 15 mg/mL) but may promote hydrolysis under alkaline conditions (pH > 8) .
- Solvent selection : Co-solvents like PEG-400 reduce aggregation in PBS buffers.
- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS identifies hydrolysis byproducts (e.g., free diazepane) .
- Molecular dynamics (MD) : Simulations predict hydration shell dynamics, guiding excipient selection (e.g., cyclodextrins for encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
